molecular formula C11H12N4O2 B3005561 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone CAS No. 1788557-77-6

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone

Cat. No.: B3005561
CAS No.: 1788557-77-6
M. Wt: 232.243
InChI Key: GHLYDPSUMPXOPR-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine scaffold substituted with a 1,2,3-triazole ring at the 3-position and a furan-2-yl methanone group. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method noted for high regioselectivity and efficiency in triazole formation .

Properties

IUPAC Name

furan-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c16-11(10-2-1-7-17-10)14-5-3-9(8-14)15-6-4-12-13-15/h1-2,4,6-7,9H,3,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLYDPSUMPXOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.

    Incorporation of the Furan Ring: The furan ring can be attached through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to dihydrotriazoles.

    Substitution: The compound can participate in various substitution reactions, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Dihydrotriazoles

    Substitution: Various substituted pyrrolidines

Scientific Research Applications

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine and furan rings can contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Pyrrolidine Motifs

The following compounds share core structural features with the target molecule, differing in substituents and heterocyclic appendages:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Yield (%) Source
2cab () C₁₇H₁₈N₄O₂ 287.35 4-Methoxyphenyl 89%
2cad () C₁₂H₁₃N₃O₂S 263.31 Thiophen-3-yl 88%
S460-0248 () C₁₉H₁₆N₆O₃ 376.37 3-Phenyl-1,2,4-oxadiazol-5-yl N/A
12o () C₁₃H₁₃N₃O₂ 243.26 Pyrazole core, furan-2-yl 94%
Key Observations:
  • Bulky substituents (e.g., 3-phenyl-1,2,4-oxadiazole in S460-0248) introduce steric hindrance, which may reduce reactivity but improve selectivity .
  • Heterocyclic Variations :
    • Replacement of triazole with pyrazole (12o) reduces hydrogen-bonding capacity but maintains planar geometry, affecting interactions with biological targets .
    • Thiophene (2cad) vs. furan: Thiophene’s higher electron richness and larger atomic size may enhance hydrophobic interactions but reduce metabolic stability compared to furan .

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule that incorporates a triazole ring, a pyrrolidine moiety, and a furan substituent. This structure provides diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone is primarily attributed to its ability to interact with various biological targets. The triazole ring can coordinate with metal ions and modulate enzyme activities, while the furan and pyrrolidine components may influence receptor binding and signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was evaluated against several cancer cell lines:

Cell Line IC50_{50} (µM) % Inhibition
T-47D (Breast)5.090.47
MDA-MB-468 (Breast)4.584.83
SK-MEL-5 (Melanoma)6.081.58

These findings suggest that the compound exhibits significant antiproliferative effects across different cancer types, indicating its potential for further development as an anticancer drug .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies demonstrated its effectiveness against:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Proteus mirabilis14

These results indicate that (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone could serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a study published in MDPI, researchers synthesized various derivatives based on the triazole-pyrrolidine framework and evaluated their anticancer properties using MTT assays. The most potent derivatives exhibited IC50_{50} values significantly lower than established chemotherapeutics, indicating their potential as effective cancer treatments .

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial efficacy of triazole derivatives against multi-drug resistant strains of bacteria. The study revealed that compounds similar to (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone displayed enhanced activity compared to traditional antibiotics, suggesting a novel approach to combat antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, a procedure involving (E)-phenyl-2-(1-(furan-2-yl)prop-2-yn-1-ylidene)hydrazinecarboxylate and pyrrolidine in THF with DBU as a base catalyst achieved 94% yield after 16 hours at room temperature. Purification via Et₃N-treated silica gel column chromatography (2.5% EtOAc/CH₂Cl₂) is critical to remove polar byproducts . Alternative methods, such as refluxing with acetic acid (AcOH), may require post-reaction extraction with CH₂Cl₂ and MgSO₄ drying .
  • Key Parameters :

ParameterConditionYield
CatalystDBU (0.12 mmol)94%
SolventTHFHigh
PurificationColumn chromatography (silica gel)>90%

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Methodology : X-ray crystallography using SHELXL (for refinement) and WinGX/ORTEP (for visualization) is standard. For example, bond angles and torsion angles in similar triazole-pyrrolidine hybrids are validated via anisotropic displacement parameters and R-factor convergence (<5%) . Complementary techniques like FTIR (to confirm carbonyl stretches at ~1650 cm⁻¹) and ¹H/¹³C NMR (to verify furan and triazole proton environments) are essential .

Q. What analytical techniques are recommended for assessing purity?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min flow rate; retention time ~8.2 min .
  • TLC : Monitor using 2.5% EtOAc/CH₂Cl₂ (Rf = 0.20) .
  • Elemental Analysis : Deviation <0.4% for C, H, N confirms stoichiometric purity .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s reactivity and binding mechanisms?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) against targets like CDK enzymes reveals binding affinities (ΔG < -8 kcal/mol) and key interactions (hydrogen bonds with triazole N-atoms) .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Methodology : SHELXL’s TWIN/BASF commands address twinning, while PART instructions handle disordered moieties. For example, anisotropic displacement ellipsoids in similar compounds are refined using restraints (SIMU/DELU) to mitigate overfitting . Cross-validation via Rfree (>5% data excluded) ensures model robustness .

Q. How do reaction intermediates influence the synthesis pathway?

  • Methodology : In situ NMR monitors intermediates like alkyne-hydrazine adducts. Quenching reactions at intervals (e.g., 0, 4, 8 hrs) and analyzing via LC-MS identifies transient species. For instance, DBU stabilizes reactive intermediates by deprotonating acidic hydrogens, accelerating cyclization .

Q. What protocols ensure long-term stability of the compound in research settings?

  • Methodology : Store as a lyophilized solid at -20°C under argon. In solution (DMSO), aliquot to avoid freeze-thaw cycles; degradation <5% over 1 year at -80°C . Accelerated stability studies (40°C/75% RH for 6 months) assess hygroscopicity and thermal decomposition thresholds.

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